Commercial Purity Benchmarking: 97-98% vs. 95% Minimum Specification
The target compound is commercially available with a standard purity specification of 97-98%, as verified by multiple independent vendors. This represents a measurable purity advantage over the 95% minimum purity specification offered by alternative suppliers . Higher starting material purity minimizes the introduction of impurities that could interfere with sensitive catalytic cycles (e.g., palladium-catalyzed couplings) and reduces the need for subsequent purification steps, thereby improving overall process mass intensity and yield consistency.
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | 97% (Bidepharm) / 98% (Chemsrc) |
| Comparator Or Baseline | 95% (AKSci) |
| Quantified Difference | 2-3% absolute purity increase |
| Conditions | Commercial vendor specification sheets; analytical method not disclosed but typically HPLC or GC |
Why This Matters
Higher initial purity reduces downstream purification effort and improves the reliability of quantitative structure-activity relationship (QSAR) studies in medicinal chemistry campaigns.
- [1] Chemsrc. 5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (98% purity). Product Page. Accessed 2024. View Source
